2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide
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Overview
Description
The compound “2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide” is a complex organic molecule. It contains several functional groups, including a cyanobenzyl group, a thio group, a pyrimidinone ring, and an acetamide group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The cyanobenzyl group and the thio group could potentially participate in various interactions, such as hydrogen bonding or pi stacking .
Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the cyanobenzyl group, the thio group, and the pyrimidinone ring. These groups could potentially participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the cyanobenzyl group and the thio group could potentially affect its solubility, stability, and reactivity .
Scientific Research Applications
- The benzothiazole ring, a key motif in this compound, has been associated with antitumor properties . Researchers have investigated derivatives of C-2-substituted benzothiazoles for their potential as antitumor agents . Notably, some pharmacologically important C-2-substituted benzothiazole derivatives, such as Zopolrestat and GW 608-lys 38 , have found application as commercially available antitumor drugs .
- Benzothiazole derivatives have demonstrated antimicrobial and antibacterial activity . These compounds could be explored further for their potential in combating infections and microbial diseases.
- The benzothiazole moiety has also been investigated for its antiviral properties . Researchers may explore the potential of this compound in developing antiviral drugs.
- Benzothiazole derivatives have shown promise as antifungal agents . Their ability to inhibit fungal growth makes them interesting candidates for further study.
- The compound’s sulfur-containing group could potentially act as a metal complexing agent . Researchers might explore its coordination chemistry and applications in metal-based catalysis.
Antitumor Activity
Antimicrobial and Antibacterial Properties
Antiviral Applications
Antifungal Activity
Metal Complexing Agents
Future Directions
properties
IUPAC Name |
2-[2-[(2-cyanophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-17-13(20)6-12-7-14(21)19-15(18-12)22-9-11-5-3-2-4-10(11)8-16/h2-5,7H,6,9H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLDQNCOQAMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide |
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